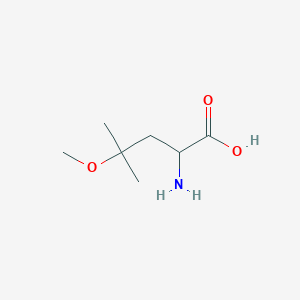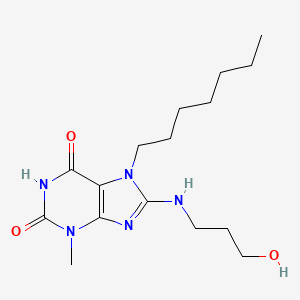
7-heptyl-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-heptyl-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as KP544, is a novel purine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of 7-heptyl-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione has been studied extensively. 7-heptyl-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE) enzymes, which are responsible for the hydrolysis of cyclic nucleotides such as cAMP and cGMP. By inhibiting PDE enzymes, 7-heptyl-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione increases the levels of cAMP and cGMP, which in turn activate protein kinase A (PKA) and protein kinase G (PKG), respectively. PKA and PKG are involved in various cellular processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
7-heptyl-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, 7-heptyl-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, 7-heptyl-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to reduce inflammation and oxidative stress by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. In neurological disorder research, 7-heptyl-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to improve cognitive function and memory by increasing synaptic plasticity and reducing neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-heptyl-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is its potent inhibitory activity against PDE enzymes, which makes it a valuable tool for studying the role of cyclic nucleotides in various cellular processes. However, one of the limitations of 7-heptyl-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for 7-heptyl-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione research. One potential direction is to investigate its therapeutic potential in other fields of medicine, such as cardiovascular disease and metabolic disorders. Another potential direction is to develop more potent and selective PDE inhibitors based on the structure of 7-heptyl-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione. Additionally, the development of new methods for synthesizing 7-heptyl-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione and its analogs could lead to more efficient and cost-effective production of these compounds.
Synthesemethoden
The synthesis of 7-heptyl-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione has been reported using different methods, including a one-pot reaction, a microwave-assisted method, and a solvent-free method. The one-pot reaction involves the reaction of 8-bromotheophylline with heptylamine and 3-hydroxypropylamine in the presence of potassium carbonate and dimethyl sulfoxide. The microwave-assisted method involves the reaction of 8-bromotheophylline with heptylamine and 3-hydroxypropylamine in the presence of potassium carbonate and acetonitrile under microwave irradiation. The solvent-free method involves the reaction of 8-bromotheophylline with heptylamine and 3-hydroxypropylamine in the presence of potassium carbonate under solvent-free conditions.
Wissenschaftliche Forschungsanwendungen
7-heptyl-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, 7-heptyl-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In inflammation research, 7-heptyl-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to reduce inflammation and oxidative stress in animal models of inflammation. In neurological disorder research, 7-heptyl-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
7-heptyl-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O3/c1-3-4-5-6-7-10-21-12-13(18-15(21)17-9-8-11-22)20(2)16(24)19-14(12)23/h22H,3-11H2,1-2H3,(H,17,18)(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZJPLYWFMIPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C2=C(N=C1NCCCO)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-heptyl-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

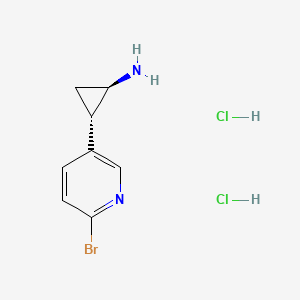
![5-((3-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2929129.png)
![4-{[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}butanoic acid](/img/structure/B2929130.png)
![2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2929131.png)
![Tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate](/img/structure/B2929134.png)

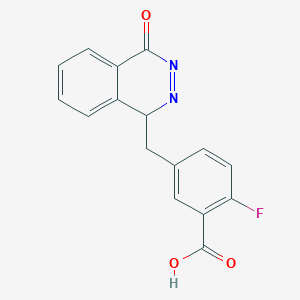
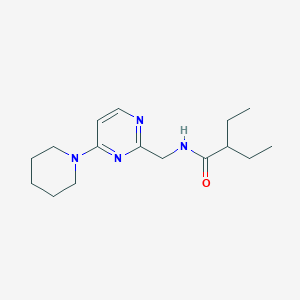

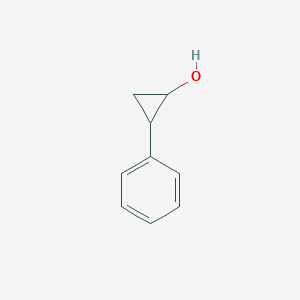
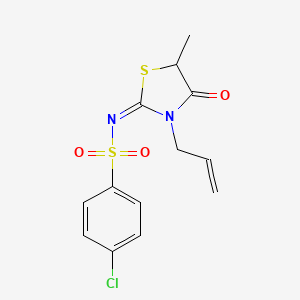
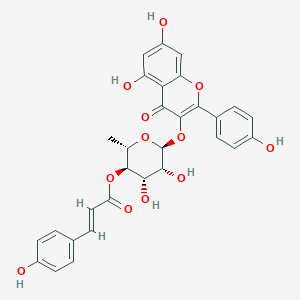
![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2929145.png)
